molecular formula C12H8ClN3OS2 B13096128 5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one CAS No. 918107-71-8

5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one

Cat. No.: B13096128
CAS No.: 918107-71-8
M. Wt: 309.8 g/mol
InChI Key: YDYOBBFQSZVJQD-UHFFFAOYSA-N
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Description

2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one typically involves multiple steps. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the thiadiazole ring, which is then further functionalized to introduce the benzyl and chloroisothiazol groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one involves its interaction with biological targets. The compound can bind to bacterial DNA, inhibiting its replication and transcription processes. This leads to the disruption of bacterial cell function and ultimately cell death . The molecular targets include DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria.

Comparison with Similar Compounds

2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one can be compared with other thiadiazole derivatives, such as:

Properties

CAS No.

918107-71-8

Molecular Formula

C12H8ClN3OS2

Molecular Weight

309.8 g/mol

IUPAC Name

5-chloro-2-[[4-(thiadiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C12H8ClN3OS2/c13-11-5-12(17)16(19-11)6-8-1-3-9(4-2-8)10-7-18-15-14-10/h1-5,7H,6H2

InChI Key

YDYOBBFQSZVJQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=C(S2)Cl)C3=CSN=N3

Origin of Product

United States

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